molecular formula C₁₆H₁₁KO₄S B1145711 1-Pyrenyl Potassium Sulfate CAS No. 1950586-56-7

1-Pyrenyl Potassium Sulfate

Cat. No.: B1145711
CAS No.: 1950586-56-7
M. Wt: 338.42
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Description

It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is commonly used in medical, environmental, and industrial research. The molecular formula of 1-Pyrenyl Potassium Sulfate is C16H11KO4S, and it has a molecular weight of 338.42 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrenyl Potassium Sulfate typically involves the sulfonation of pyrene followed by neutralization with potassium hydroxide. The reaction conditions often include the use of sulfuric acid as a sulfonating agent and a controlled temperature environment to ensure the desired product formation.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale sulfonation reactors where pyrene is treated with sulfuric acid under controlled conditions. The resulting sulfonic acid derivative is then neutralized with potassium hydroxide to yield the final product. The process is optimized for high yield and purity, with careful monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrenyl Potassium Sulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfate group to a sulfide or thiol group.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted pyrene derivatives depending on the reagent used.

Scientific Research Applications

1-Pyrenyl Potassium Sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological systems due to its fluorescent properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and sensors

Mechanism of Action

The mechanism of action of 1-Pyrenyl Potassium Sulfate involves its interaction with various molecular targets and pathways. The compound’s fluorescent properties make it useful in tracking and imaging applications. It can bind to specific biomolecules, allowing researchers to study cellular processes in real-time. The sulfate group also plays a role in the compound’s solubility and reactivity, influencing its behavior in different environments .

Comparison with Similar Compounds

    1-Pyrenyl-d9 Potassium Sulfate: An isotope-labeled version used as a biomarker for exposure to polycyclic aromatic hydrocarbons.

    Pyrene-1-sulfonic acid: A closely related compound with similar applications but different solubility properties.

    Potassium pyrene-1-sulfonate: Another derivative with distinct reactivity and uses in various fields.

Uniqueness: 1-Pyrenyl Potassium Sulfate stands out due to its unique combination of fluorescent properties and reactivity. Its ability to undergo various chemical reactions while maintaining stability makes it a versatile tool in scientific research. Additionally, its potassium salt form enhances its solubility in aqueous environments, broadening its range of applications .

Properties

CAS No.

1950586-56-7

Molecular Formula

C₁₆H₁₁KO₄S

Molecular Weight

338.42

Origin of Product

United States

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